molecular formula C17H21N5O3 B11657489 Guanidine, 3-(6-methoxy-4-methyl-2-quinazolinyl)-2,3-bispropanoyl-

Guanidine, 3-(6-methoxy-4-methyl-2-quinazolinyl)-2,3-bispropanoyl-

Cat. No.: B11657489
M. Wt: 343.4 g/mol
InChI Key: MYMWXKHOJCDOQS-UHFFFAOYSA-N
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Description

N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the quinazoline core through a series of condensation reactions, followed by functional group modifications to introduce the methoxy and methyl groups . The final step involves the formation of the amide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide bond can produce an amine .

Mechanism of Action

The mechanism of action of N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE is unique due to its specific functional groups and the configuration of its amide linkage. This uniqueness contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[N'-(6-methoxy-4-methylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide

InChI

InChI=1S/C17H21N5O3/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-10(3)12-9-11(25-4)7-8-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24)

InChI Key

MYMWXKHOJCDOQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)OC)C)NC(=O)CC

Origin of Product

United States

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